molecular formula C22H31N5O2 B11976219 8-[Benzyl(methyl)amino]-3-methyl-7-octylpurine-2,6-dione

8-[Benzyl(methyl)amino]-3-methyl-7-octylpurine-2,6-dione

Cat. No.: B11976219
M. Wt: 397.5 g/mol
InChI Key: VQFQKUMOPCWPTD-UHFFFAOYSA-N
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Description

8-(BENZYL(METHYL)AMINO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with benzyl, methyl, and octyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(BENZYL(METHYL)AMINO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with benzyl and methyl groups, followed by the introduction of an octyl chain. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(BENZYL(METHYL)AMINO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups using reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(BENZYL(METHYL)AMINO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(BENZYL(METHYL)AMINO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used as a bronchodilator in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signaling.

Uniqueness

8-(BENZYL(METHYL)AMINO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theophylline, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C22H31N5O2

Molecular Weight

397.5 g/mol

IUPAC Name

8-[benzyl(methyl)amino]-3-methyl-7-octylpurine-2,6-dione

InChI

InChI=1S/C22H31N5O2/c1-4-5-6-7-8-12-15-27-18-19(26(3)22(29)24-20(18)28)23-21(27)25(2)16-17-13-10-9-11-14-17/h9-11,13-14H,4-8,12,15-16H2,1-3H3,(H,24,28,29)

InChI Key

VQFQKUMOPCWPTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C

Origin of Product

United States

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